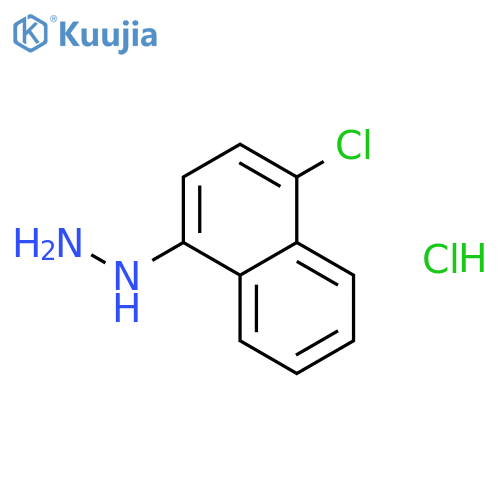Cas no 101851-40-5 ((4-Chloronaphthalen-1-yl)hydrazine hydrochloride)

101851-40-5 structure
商品名:(4-Chloronaphthalen-1-yl)hydrazine hydrochloride
CAS番号:101851-40-5
MF:C10H9ClN2
メガワット:192.644860982895
MDL:MFCD05662483
CID:124762
PubChem ID:12138644
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-Chloronaphthalen-1-yl)hydrazine hydrochloride
- (4-Chloro-naphthalen-1-yl)hydrazine
- (4-Chloro-naphthalen-1-yl)-hydrazine
- (4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HYDROCHLORIDE
- Hydrazine,(4-chloro-1-naphthalenyl)-
- N'-(4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HCL
- FT-0746888
- (4-Chloronaphthalen-1-yl)hydrazine
- BEA85140
- SCHEMBL2478233
- CS-0439878
- 101851-40-5
- SUAUXZSEZGDIQR-UHFFFAOYSA-N
- AKOS006292163
-
- MDL: MFCD05662483
- インチ: InChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
- InChIKey: SUAUXZSEZGDIQR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC=C2NN)Cl
計算された属性
- せいみつぶんしりょう: 192.04500
- どういたいしつりょう: 192.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 38.05000
- LogP: 3.55210
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 100mg |
¥1009.17 | 2025-01-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510545-100mg |
(4-Chloronaphthalen-1-yl)hydrazine |
101851-40-5 | 98% | 100mg |
¥1412 | 2023-04-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-5g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 5g |
27137.36CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-1g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 1g |
¥7208.36 | 2025-01-21 | |
| Ambeed | A849744-1g |
(4-Chloronaphthalen-1-yl)hydrazine |
101851-40-5 | 95+% | 1g |
$457.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510545-500mg |
(4-Chloronaphthalen-1-yl)hydrazine |
101851-40-5 | 98% | 500mg |
¥5639 | 2023-04-17 | |
| Alichem | A219006234-1g |
(4-Chloronaphthalen-1-yl)hydrazine |
101851-40-5 | 95% | 1g |
$441.00 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-500mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 500mg |
4028.2CNY | 2021-05-08 | |
| Chemenu | CM140301-1g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 95% | 1g |
$421 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 100mg |
1009.17CNY | 2021-05-08 |
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 関連文献
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
101851-40-5 ((4-Chloronaphthalen-1-yl)hydrazine hydrochloride) 関連製品
- 111586-70-0(Hydrazine,9-phenanthrenyl-)
- 210696-84-7(Hydrazine,1-anthracenyl-)
- 2243-57-4(2-Naphthylhydrazine)
- 887593-20-6(CHRYSEN-6-YL-HYDRAZINE)
- 119090-35-6(Hydrazine,1-methyl-1-(1-naphthalenyl)-)
- 23197-24-2(4-Hydrazinylaniline)
- 17529-06-5(Anthracen-2-yl-hydrazine)
- 2243-55-2(1-Naphthylhydrazine)
- 210696-77-8((4-methylnaphthalen-1-yl)hydrazine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:101851-40-5)(4-Chloronaphthalen-1-yl)hydrazine hydrochloride

清らかである:99%
はかる:1g
価格 ($):411.0